1-(4-chlorophenyl)-1H-pyrazol-3-amine - 66000-39-3

1-(4-chlorophenyl)-1H-pyrazol-3-amine

Catalog Number: EVT-449707
CAS Number: 66000-39-3
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

Antimicrobial and Antifungal Agents:

  • Several studies highlight the efficacy of pyrazole derivatives against various bacterial and fungal strains [, , , ].

Anticancer Agents:

  • Research suggests the potential of specific pyrazole derivatives in inhibiting cancer cell growth [, , ].

Neurotensin Receptor Ligands:

  • Compounds like NTRC-739 (7b) [] demonstrate the potential of pyrazole derivatives as selective ligands for neurotensin receptors, specifically NTS2.

Xanthine Oxidase Inhibitors:

  • Derivatives of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles exhibit xanthine oxidase inhibitory activity [].

σ(1) Receptor Antagonists:

  • Studies have successfully developed 1-arylpyrazoles as potent and selective σ(1) receptor antagonists, like S1RA (E-52862) [], showing promise in treating neurogenic and neuropathic pain.
  • The presence of nitrogen atoms in the pyrazole ring and the amine group suggests the potential of 1-(4-Chlorophenyl)-1H-pyrazol-3-amine as a ligand in coordination chemistry [].
  • Compound Description: 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a simple pyrazole derivative. The crystal structure of this compound reveals the presence of inversion dimers linked by pairs of O—H⋯N hydrogen bonds, generating R 2 2(8) loops. []
  • Compound Description: This compound features a more complex structure built upon a 1-(phenyl)-5-(4-chlorophenyl)-1H-pyrazole core. It includes an amine linker connected to a phenyl ring at the 5-position of the pyrazole ring. [, ]
  • Compound Description: This compound features a propionic acid substituent at the 3-position of the 1-(4-methoxyphenyl)-5-(4-chlorophenyl)-1H-pyrazole core. Its crystal structure reveals that the propionic acid groups form hydrogen-bonded dimers. []
  • Compound Description: This compound is the methyl ester derivative of the previously mentioned 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid. It lacks the ability to form classical hydrogen bonds due to the absence of functional groups like carboxylic acid. []
  • Compound Description: This compound is a complex molecule incorporating a 1-(phenyl)-5-(phenoxy)-1H-pyrazole moiety linked to a 1-(4-chlorophenyl)-1H-1,2,3-triazole through a hydrazone bridge. This compound has been studied for its molecular structure, DFT properties, and potential biological activity via molecular docking. []
  • Compound Description: This compound features a 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole moiety connected to a benzoyl group through a diazene linker. This nonplanar structure highlights the conformational flexibility within substituted pyrazole derivatives. []
  • Compound Description: This molecule is another example of a substituted pyrazole, featuring a 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole core with a nitrophenyl group linked via a diazene bridge at the 4-position. The crystal structure reveals nonplanar geometry influenced by the substituents. []
  • Compound Description: This compound consists of a 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole ring linked to a phenol group at the 3-position. Its molecular structure and vibrational spectra have been studied. []
  • Compound Description: This complex structure contains a 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole scaffold linked to a cyclohexane carboxylic acid moiety via an amide bond. This compound has been identified as a selective nonpeptide neurotensin receptor type 2 compound. []
  • Compound Description: This compound presents a complex structure containing both a 4,5-dihydro-1H-pyrazole and a 1H-1,2,3-triazole ring system linked by a single bond. It incorporates a 4-chlorophenyl group at the 4-position of the pyrazoline ring and two 4-fluorophenyl substituents on the triazole. []
  • Compound Description: This compound is structurally very similar to the previous one, differing only in the substituent at the 4-position of the thiazole ring, which is a 4-fluorophenyl group instead of a 4-chlorophenyl group. These two compounds are isostructural and their crystal structures exhibit similar conformations. []
  • Compound Description: This compound features a 1-(4-chlorophenyl)-1H-pyrazol-5-ol core with 2-furoyl and 2-furyl substituents at the 4- and 3-positions, respectively. The crystal structure highlights intra- and intermolecular hydrogen bonding involving the ketone and hydroxyl groups. []
  • Compound Description: This compound features a 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one core. The crystal structure reveals C—H⋯O and C—H⋯π interactions, and the chlorophenyl and phenyl rings are twisted with respect to the central pyrazolone ring. []
  • Compound Description: This compound presents a complex structure with two pyrazole rings, one of them in the dihydropyrazole form, linked by a C-C bond. It also contains a thiazole ring and a triazole ring. Various substituents, including 4-bromophenyl, 4-chlorophenyl, and 4-methylphenyl groups, are present in the molecule. []
  • Compound Description: This complex compound, known as SEN15924 or WAY-361789, features a 5-(4-methoxyphenyl)-1H-pyrazol-3-yl moiety linked to a diazepane ring through an amide bond. It has been discovered as a potent, selective, and orally efficacious α7 nicotinic acetylcholine receptor agonist. []
  • Compound Description: JNJ-17156516 is a complex compound incorporating a 1-(4-methoxyphenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole scaffold with a propionate side chain attached at the 3-position. It acts as a potent and selective cholecystokinin 1 receptor antagonist. []
  • Compound Description: This compound is characterized by a 4,5-dihydro-1H-pyrazole ring system linked to a thiazolone ring. A 4-chlorophenyl group is present at the 3-position of the pyrazoline ring, and a 4-(propan-2-yl)phenyl substituent is attached to the 5-position. Its structure and properties have been investigated through various spectroscopic and computational methods, including FTIR, FT-Raman, and DFT calculations. [, ]
  • Compound Description: This compound features a 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole moiety connected to a furanone ring through a methylene bridge. It has been investigated for its antibacterial, antifungal, and anticancer activities. []
  • Compound Description: This compound shares the core structure of a 1-(4-chlorophenyl)-1H-pyrazole with the target compound. It possesses a trifluoromethyl group at the 3-position, a methyl group at the 1-position, and an amino group at the 5-position of the pyrazole ring. Its crystal structure reveals a nearly planar pyrazole ring and the involvement of the amino group in hydrogen bonding. []
  • Compound Description: This compound features a 1-methyl-1H-pyrazole moiety connected to an isoquinoline ring system through a nitrogen atom. The isoquinoline ring is further substituted with a 6-chloro-3-nitropyridinyl group. This compound has been studied for its inhibitory potency against specific kinases. []
  • Compound Description: SC236 is a compound featuring a 1-(4-chlorophenyl)-3-trifluoromethyl-1H-pyrazole core with a benzenesulfonamide group attached at the 1-position. This compound has been studied for its ability to enhance the cytotoxic effects of doxorubicin on human esophageal squamous cell carcinoma cells. []
  • Compound Description: These compounds feature a 1-phenyl-1H-pyrazole core with aryl substituents at the 3- and 5-positions. Additionally, a thiazole ring is attached to the pyrazole at the 3-position, and another aryl group is attached to the thiazole ring. These compounds have shown potential as antimicrobial agents. []
  • Compound Description: This compound consists of a 4,5-dihydro-1H-pyrazole ring substituted with a 4-chlorophenyl group at the 5-position and a 2-hydroxyphenyl group at the 3-position. []
  • Compound Description: This compound features a pyrazole ring with a 4-methoxybenzyl group at the 1-position, a cyclopropyl group at the 3-position, and an amine group at the 5-position. It has been explored for its antimicrobial properties. []
  • Compound Description: RO3201195 is a potent and selective p38 MAP kinase inhibitor. It consists of a 1-(4-fluorophenyl)-1H-pyrazole core with an amino group at the 5-position and a [3-(2,3-dihydroxypropoxy)phenyl]methanone substituent attached to the sulfur atom at the 4-position. []
  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). It features a 1-methyl-1H-pyrazole moiety linked to a pyrimidine ring, which is further connected to a pyridine ring. The molecule also contains a 4-chloro-3-fluorophenyl group and a hydroxyethyl substituent. []
  • Compound Description: These compounds consist of a pyrazole ring directly linked to a pyridine ring through an amine group. They have shown potential as potent, selective, and brain-penetrant inhibitors of dual leucine zipper kinase (DLK, MAP3K12). []
  • Compound Description: These compounds are two groups of heterocycles containing both pyrazole (or dihydropyrazole) and triazole rings linked by a thiazole ring. They are synthesized through multi-step reactions involving chalcones, thiosemicarbazide, and various ketones or bromoacetyl triazoles. []
  • Compound Description: These two groups of compounds share a common structural feature of two linked pyrazole rings, with one in the dihydropyrazole form. They differ in the presence of either a pyridine ring directly attached to the dihydropyrazole ring or a carbaldehyde group attached to the pyrazole ring. These compounds have been studied for their potential anticancer activity. []
  • Compound Description: This group of compounds features a pyrazole ring with aryl substituents at the 1-, 3-, and 5-positions and an arylthio group at the 4-position. They are synthesized via a tetrabutylammonium iodide-mediated sulfenylation reaction. []
  • Compound Description: These compounds feature a 4,5-dihydro-1H-pyrazole ring linked to a tetrazole ring. A phenyl ring with various substituents is present at the 5-position of the pyrazoline ring, and a phenyl group is attached to the tetrazole ring. These compounds have shown antioxidant and antidiabetic activity. []
  • Compound Description: These compounds are characterized by a pyrazole ring with a hydroxyl group at the 3-position, a methyl group at the 5-position, and a complex substituent at the 4-position. This substituent includes a 3-methyl-4-nitroisoxazole ring linked to an arylethyl group. These compounds have been evaluated for their antibacterial activity. []
  • Compound Description: These compounds feature a 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole core linked to a 1,3,4-oxadiazole ring at the 5-position. Additionally, a benzylthio group is present at the 2-position of the oxadiazole ring. These compounds have been evaluated for their xanthine oxidase inhibitory activity. []
  • Compound Description: H2BuEtP is a Schiff base ligand comprising two 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol units linked by an ethane-1,2-diylbis(azan-1-yl-1ylidene) bridge. It has been studied for its ability to extract cadmium from aqueous solutions, particularly in the context of separating cadmium from other metals. []
  • Compound Description: HBuP, another compound investigated in cadmium extraction studies, features a single 3-hydroxy-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole ring with a butan-1-one substituent at the 4-position. []

Properties

CAS Number

66000-39-3

Product Name

1-(4-chlorophenyl)-1H-pyrazol-3-amine

IUPAC Name

1-(4-chlorophenyl)pyrazol-3-amine

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)

InChI Key

SHCVEWFQFUKSDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=CC(=N2)N)Cl

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.